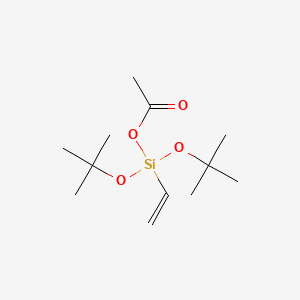
Vinyldi-tert-butoxyacetoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyldi-tert-butoxyacetoxysilane is a specialized organosilicon compound known for its unique chemical properties and applications. It is characterized by the presence of vinyl, tert-butoxy, and acetoxy groups attached to a silicon atom. This compound is used in various fields, including materials science, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vinyldi-tert-butoxyacetoxysilane typically involves the reaction of vinylsilane with tert-butyl alcohol and acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, under controlled temperature conditions. The process can be summarized as follows:
Vinylsilane + tert-butyl alcohol + acetic anhydride → this compound + by-products: .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the target product. The process involves:
Mixing reactants in a large reactor: .
Maintaining the reaction temperature and pressure: .
Purifying the product through distillation or crystallization: .
Chemical Reactions Analysis
Types of Reactions: Vinyldi-tert-butoxyacetoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds or organometallic reagents.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Vinyldi-tert-butoxyacetoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and biomedical coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of vinyldi-tert-butoxyacetoxysilane involves its interaction with various molecular targets. The vinyl group allows for polymerization and cross-linking reactions, while the tert-butoxy and acetoxy groups provide stability and reactivity. The compound can form strong bonds with substrates, enhancing the properties of the final product.
Comparison with Similar Compounds
Vinyltrimethoxysilane: Similar in structure but with methoxy groups instead of tert-butoxy and acetoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups, offering different reactivity and properties.
Vinyltriacetoxysilane: Features three acetoxy groups, providing higher reactivity in certain applications.
Uniqueness: Vinyldi-tert-butoxyacetoxysilane is unique due to its combination of vinyl, tert-butoxy, and acetoxy groups, which provide a balance of stability and reactivity. This makes it suitable for specialized applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
64426-39-7 |
|---|---|
Molecular Formula |
C12H24O4Si |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
[ethenyl-bis[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C12H24O4Si/c1-9-17(14-10(2)13,15-11(3,4)5)16-12(6,7)8/h9H,1H2,2-8H3 |
InChI Key |
ZKWBDADTTKTUJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















